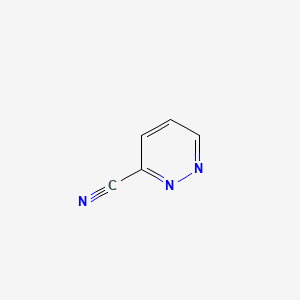
Pyridazine-3-carbonitrile
Cat. No. B1590183
Key on ui cas rn:
53896-49-4
M. Wt: 105.1 g/mol
InChI Key: PJESVVYWPFAJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06670362B2
Procedure details


Sodium methoxide (25% w/v in methanol, 0.3 ml, 1.3 mmol) was added in one portion to a stirred solution of 3-cyanopyridazine (2.4 g g, 22.9 mmol) (Ref. Heterocycles, 1986, 24(3), 793) in methanol (10 ml). The resulting mixture was stirred at room temperature for 16 hours. Ammonium chloride (2.45 g, 45.8 mmol) was added to the reaction mixture, which was then stirred for 30 minutes before being ultrasonicated for a further 15 minutes. A fine, yellow precipitate was observed after this time. The solvent was evaporated under vacuum and the residue was suspended in ethanol (150 ml) and heated to reflux for 5 minutes. The hot mixture was filtered (gravity) to remove unreacted ammonium chloride and sodium chloride and was then cooled to room temperature. A pale yellow, crystalline solid formed upon cooling and this was isolated by suction filtration to give the title compound (2.03 g), m.p. 234°-241° C.
Name
Sodium methoxide
Quantity
0.3 mL
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C[O-].[Na+].[C:4]([C:6]1[N:7]=[N:8][CH:9]=[CH:10][CH:11]=1)#[N:5].[Cl-:12].[NH4+:13]>CO>[ClH:12].[N:8]1[CH:9]=[CH:10][CH:11]=[C:6]([C:4](=[NH:13])[NH2:5])[N:7]=1 |f:0.1,3.4,6.7|
|
Inputs


Step One
|
Name
|
Sodium methoxide
|
|
Quantity
|
0.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1N=NC=CC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
2.45 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at room temperature for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
was then stirred for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
before being ultrasonicated for a further 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under vacuum
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 5 minutes
|
|
Duration
|
5 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The hot mixture was filtered (gravity)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove unreacted ammonium chloride and sodium chloride
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was then cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A pale yellow, crystalline solid formed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
upon cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
this was isolated by suction filtration
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.N1=NC(=CC=C1)C(N)=N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.03 g | |
| YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

